3,4-Dimethylhexane-2,5-dione

Paal-Knorr cyclization pyrrole formation rate activation energy

3,4-Dimethylhexane-2,5-dione (CAS 25234-79-1; synonym 3,4-dimethyl-2,5-hexanedione, DMHD) is a synthetic aliphatic γ-diketone with molecular formula C₈H₁₄O₂ and molecular weight 142.20 g/mol. It features two ketone carbonyl groups at the 2- and 5-positions of a six-carbon chain bearing methyl substituents at the 3- and 4-positions, yielding two chiral centers and distinct dl (racemic) and meso diastereomeric forms.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 25234-79-1
Cat. No. B1207610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylhexane-2,5-dione
CAS25234-79-1
Synonyms3,4-dimethyl-2,5-hexanedione
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(C(C)C(=O)C)C(=O)C
InChIInChI=1S/C8H14O2/c1-5(7(3)9)6(2)8(4)10/h5-6H,1-4H3
InChIKeyGECZPGNLQXZLFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylhexane-2,5-dione (CAS 25234-79-1): What This γ-Diketone Is and Why It Matters for Scientific Procurement


3,4-Dimethylhexane-2,5-dione (CAS 25234-79-1; synonym 3,4-dimethyl-2,5-hexanedione, DMHD) is a synthetic aliphatic γ-diketone with molecular formula C₈H₁₄O₂ and molecular weight 142.20 g/mol . It features two ketone carbonyl groups at the 2- and 5-positions of a six-carbon chain bearing methyl substituents at the 3- and 4-positions, yielding two chiral centers and distinct dl (racemic) and meso diastereomeric forms [1]. The compound is primarily recognized not as a commodity chemical but as the most potent known γ-diketone neurotoxicant in its class — 20 to 30 times more potent than its parent, 2,5-hexanedione — and serves as a critical research tool in mechanistic neurotoxicology, axonal transport studies, and pyrrole heterocycle synthesis [2][3].

Why 3,4-Dimethylhexane-2,5-dione Cannot Be Replaced by Unsubstituted 2,5-Hexanedione or Bulkier 3,4-Disubstituted Analogs


Within the γ-diketone class, pyrrole formation rate — the key initiating step in both neurotoxicity and heterocycle synthesis — is exquisitely sensitive to 3,4-substitution. Unsubstituted 2,5-hexanedione cyclizes slowly and requires high cumulative doses to produce neuropathological endpoints, while bulkier 3,4-diethyl and 3,4-diisopropyl analogs fail to produce any axonal pathology at all despite systemic toxicity [1]. The dimethyl substitution in DMHD occupies a sharply defined optimum: it lowers the activation energy for cyclization by 3290 cal/mole versus 2,5-hexanedione and accelerates protein crosslinking by a factor of 40, yet the incrementally larger ethyl and isopropyl congeners are essentially inactive [1][2][3]. Furthermore, the dl versus meso diastereomeric configuration alone produces a 3–4-fold difference in the cumulative dose required for paralysis in rats [4]. These steep structure–activity relationships mean that no other γ-diketone can serve as a drop-in surrogate for DMHD in any application where pyrrole formation kinetics, neurotoxic potency, or stereochemical outcome is the parameter of interest.

Quantitative Differentiation Evidence for 3,4-Dimethylhexane-2,5-dione: Head-to-Head Data Against Closest Comparators


Pyrrole Cyclization Kinetics: DMHD Cyclizes 8× Faster Than 2,5-Hexanedione with 3.29 kcal/mol Lower Activation Energy

When reacted with model amines (benzylamine) under identical in vitro conditions, 3,4-dimethyl-2,5-hexanedione (DMHD) cyclizes to form N-substituted 2,3,4,5-tetramethylpyrroles approximately eight times as rapidly on a molar basis as 2,5-hexanedione (HD) forms 2,5-dimethylpyrroles, at 37 °C. The activation energy for this Paal-Knorr cyclization is 3290 cal/mole lower for DMHD than for HD [1]. The resultant tetramethylpyrrole also oxidizes more readily: the half-wave potential difference between 1-benzyl-2,3,4,5-tetramethylpyrrole and 1-benzyl-2,5-dimethylpyrrole is 0.29 V, with the DMHD-derived pyrrole oxidizing at a lower potential [1].

Paal-Knorr cyclization pyrrole formation rate activation energy γ-diketone reactivity

In Vivo Neurotoxic Potency: DMHD Is 20–30× More Potent Than 2,5-Hexanedione on a Molar Basis in Rat Models

In a direct comparative rat study, the neurotoxicity of DMHD was compared to that of 2,5-hexanedione (HD). DMHD was found to be 20 to 30 times more potent than HD on a molar basis in producing neurofilamentous neuropathy [1]. A separate study confirmed that intoxication with DMHD at a daily dose of 0.25 mmol/kg led to paralysis of all four limbs after 12–15 days, corresponding to a cumulative toxic dose of 3–4 mmol/kg — representing a 20- to 30-fold increase in neurotoxic potency attributable solely to the 3,4-dimethyl substitution [2]. Unlike HD, which produces distal axonal swellings, DMHD-induced swellings occur more proximally in the axon, with a preponderance in the anterior horn and lateral tracts of the spinal cord [1].

neurotoxicity potency γ-diketone neuropathy cumulative toxic dose axonal swelling

Protein Crosslinking Acceleration: DMHD Promotes Covalent Protein Crosslinking ~40× Faster Than 2,5-Hexanedione In Vitro

In a direct in vitro comparison, both 2,5-hexanedione (HD) and DMHD led to progressive crosslinking of proteins, but the 3,4-dimethyl substitution accelerated this process by a factor of approximately 40 [1]. In vivo confirmation was obtained: erythrocyte proteins from DMHD-intoxicated rats showed characteristic absorption spectra for protein-bound tetramethylpyrroles (vs. dimethylpyrroles from HD), and spectrin preparations revealed a high-molecular-weight band at 400,000 Da corresponding to dimerized spectrin [1]. These findings demonstrate that DMHD not only forms pyrrole adducts more rapidly but that the resultant tetramethylpyrrole species autoxidize and crosslink proteins far more efficiently than the dimethylpyrroles derived from HD.

protein crosslinking neurofilament pyrrole autoxidation covalent adduct

Diastereomer-Dependent Reactivity and Neurotoxicity: dl-DMHD vs. meso-DMHD — A 3.7-Fold Difference in the Dose Required for Paralysis

The dl and meso diastereomers of DMHD exhibit dramatically different reactivities and neurotoxic potencies. In the Paal-Knorr reaction with benzylamine in cyclohexane at 30 °C, the dl diastereomer reacts 4–40 times faster than the meso form, with pseudo-first-order rate constants determined by HPLC [1]. In vivo, this kinetic difference translates directly into differential neurotoxicity: hindlimb paralysis was reached after a total administered dose of 1.6 mmol/kg of dl-DMHD, while 5.9 mmol/kg of meso-DMHD was required — a 3.7-fold difference [2]. Furthermore, the dl-DMHD treated group reached the clinical endpoint of hindlimb paralysis in a period threefold shorter than the meso-DMHD group [3]. Additionally, approximately 25% more dl-DMHD than meso-DMHD was found in the brain 2 hours after administration [3].

diastereomer stereochemistry Paal-Knorr neurotoxicity dl vs meso

Across-Class Reactivity Hierarchy: dl-DMHD Is the Fastest Pyrrole-Forming γ-Diketone Among All 3,4-Disubstituted Analogs Tested

A systematic comparison of pyrrole formation rates across a panel of γ-diketones established the following rank order: dl-DMHD > meso-DMHD > 2,5-HD > dl-DEHD > meso-DEHD > dl-DiPHD ≈ meso-DiPHD [1]. The in vitro protein crosslinking rates followed a similar hierarchy: dl-DMHD > meso-DMHD ≈ dl-DEHD > meso-DEHD > 2,5-HD > dl-DiPHD > meso-DiPHD [1]. Critically, neither diastereomer of 3,4-diethyl-2,5-hexanedione (DEHD) nor 3,4-diisopropyl-2,5-hexanedione (DiPHD) produced axonal swellings or Wallerian-type degeneration in rat spinal cord or peripheral nerve, despite producing systemic toxicity [1]. This demonstrates that the dimethyl substitution represents a unique reactivity optimum: smaller (unsubstituted) is slower, while bulkier substituents (ethyl, isopropyl) abolish neurotoxic activity entirely.

structure-activity relationship γ-diketone ranking pyrrole formation substituent effect

Synthetic Accessibility: Quantitative One-Step Preparation via Adapted Vilsmeier Conditions vs. Traditional Multi-Step Oxidative Coupling

A 2023 protocol published in Molbank describes the one-step synthesis of 3,4-dimethylhexane-2,5-dione in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This represents a significant practical advance over the traditional oxidative coupling of ketones using PbO₂ in a Soxhlet apparatus, which was reported in 1986 to give yields of 60–70% for the series of 3,4-disubstituted γ-diketones and generates a mixture of dl and meso diastereomers requiring subsequent chromatographic separation [2]. The modern Vilsmeier protocol provides a more direct and higher-yielding route, though the stereochemical composition of the product must be verified independently.

one-step synthesis Vilsmeier conditions quantitative yield green chemistry synthetic efficiency

Evidence-Backed Application Scenarios for 3,4-Dimethylhexane-2,5-dione: Where the Quantitative Differentiation Data Direct Procurement Decisions


Mechanistic Neurotoxicology: Axonal Transport and Neurofilament Pathology Research

DMHD is the only γ-diketone that selectively impairs slow axonal transport of neurofilament proteins by 75–90% while only modestly retarding tubulin and slow component b (SCb) proteins [1]. This selectivity, combined with the compound's 20–30× greater potency over 2,5-HD and its ability to produce proximal (spinal) axonal swellings — a phenotype bridging IDPN and HD neuropathies — makes DMHD the irreplaceable tool for investigating the molecular organization and transport of the neuronal cytoskeleton [2][3]. Laboratories studying neurofilament accumulation disorders or screening neuroprotective interventions should procure DMHD rather than 2,5-HD when a potent, rapid-onset, proximal axonopathy model is required.

Pyrrole and Bipyrrole Heterocycle Synthesis

DMHD serves as the direct precursor to 2,3,4,5-tetramethylpyrrole derivatives (via Paal-Knorr condensation with primary amines) and to 2,2′,3,3′,4,4′,5,5′-octamethyl-1,1′-bipyrrole (via reaction with hydrazine), a compound of interest for electrochemical and coordination chemistry studies [4][5]. The ~8-fold kinetic advantage of DMHD over 2,5-HD in pyrrole formation translates into shorter reaction times and higher yields for these transformations. For synthetic chemists targeting fully methylated pyrrole or bipyrrole scaffolds, DMHD is the kinetically superior starting material.

Stereochemical Probe for Reaction Mechanism Studies

The availability of both dl and meso diastereomers of DMHD — with a 4–40-fold difference in Paal-Knorr reaction rates and a 3.7-fold difference in in vivo neurotoxic potency — provides a powerful stereochemical probe system [6][7]. Researchers investigating the stereoelectronic requirements of the Paal-Knorr cyclization, or studying how diastereomeric configuration influences biological distribution (e.g., the 25% greater brain uptake of dl-DMHD), should procure both diastereomers as a matched pair for controlled experiments.

Structure–Activity Relationship (SAR) Studies of γ-Diketone Neurotoxicants

DMHD represents the positive control of choice — i.e., the most potent and fastest-reacting member — in any SAR panel of γ-diketones. The established rank order (dl-DMHD > meso-DMHD > 2,5-HD > dl-DEHD > meso-DEHD > dl-DiPHD ≈ meso-DiPHD) positions DMHD as the upper-bound benchmark for pyrrole formation rate and neurotoxic potency [7]. When screening novel γ-diketone candidates or evaluating detoxification strategies, inclusion of DMHD as the maximally active comparator is essential for calibrating assay sensitivity and establishing the dynamic range of the experimental system.

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